1-(2-Bromoethoxy)-2,3-dichlorobenzene

Description

Contextualization within Contemporary Organic Chemistry Research

Halogenated aromatic compounds are pivotal in modern organic chemistry. The carbon-halogen bond is a key functional group that participates in a wide range of chemical transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. This makes halogenated aromatics valuable intermediates in the synthesis of complex organic molecules.

In the broader context, halogenated ethers are investigated for various applications. They serve as building blocks for pharmaceuticals, agrochemicals, and flame retardants. wikipedia.orgdrugbank.com For instance, the inclusion of halogen atoms can enhance the metabolic stability and membrane permeability of drug candidates. nih.gov Aromatic ethers, in general, undergo several key reactions, including electrophilic substitution, which allows for further functionalization of the aromatic ring. The study of compounds like 1-(2-Bromoethoxy)-2,3-dichlorobenzene contributes to the fundamental understanding of structure-activity relationships and the development of new synthetic methodologies.

Structural Features and Isomeric Considerations of this compound

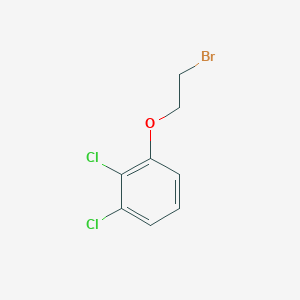

The chemical structure of this compound is defined by a benzene (B151609) ring substituted at positions 1, 2, and 3. A 2-bromoethoxy group (-OCH₂CH₂Br) is attached at the first position, while chlorine atoms are bonded to the second and third positions. This specific substitution pattern dictates the molecule's steric and electronic characteristics.

Isomeric Considerations: The identity of this compound is heavily dependent on the substitution pattern of the dichlorobenzene moiety. Dichlorobenzene exists in three structural isomers:

1,2-dichlorobenzene (ortho-dichlorobenzene): Used as a precursor for agrochemicals and as a high-boiling solvent. drugbank.comwikipedia.org

1,3-dichlorobenzene (meta-dichlorobenzene): A less common isomer.

1,4-dichlorobenzene (para-dichlorobenzene): Used in deodorizers and as a pesticide.

This compound is a derivative of 1,2-dichlorobenzene. The precise placement of the chloro and bromoethoxy groups is crucial for its chemical identity. Isomers of the final compound would include, for example, 1-(2-Bromoethoxy)-2,4-dichlorobenzene and 1-(2-Bromoethoxy)-3,4-dichlorobenzene, each potentially exhibiting different physical properties and chemical reactivity.

Below is a table detailing the properties of the parent compound, 1-Bromo-2,3-dichlorobenzene (B155788), which would be a key intermediate in the synthesis of the title compound.

| Property | Value |

| Chemical Formula | C₆H₃BrCl₂ |

| Molecular Weight | 225.90 g/mol scbt.com |

| CAS Number | 56961-77-4 scbt.comnih.gov |

| Appearance | White to light yellow powder or crystal |

| IUPAC Name | 1-bromo-2,3-dichlorobenzene nih.gov |

Note: Data for this compound is not widely available; this table represents data for a closely related precursor.

Overview of Research Significance for Halogenated Phenoxyethyl Derivatives

Halogenated phenoxyethyl derivatives, the broader class to which this compound belongs, are significant in several research areas. The phenoxyethyl scaffold is a common structural motif in medicinal chemistry and materials science. The addition of halogens, particularly bromine, provides a reactive handle for further chemical modification.

The bromoethyl group is a versatile functional group that can undergo nucleophilic substitution reactions, allowing for the introduction of various other functionalities. This makes compounds like this compound valuable as intermediates for synthesizing more complex molecules with potential applications in:

Pharmaceuticals: As precursors for active pharmaceutical ingredients. The core structure can be elaborated to target specific biological receptors.

Agrochemicals: Used in the synthesis of pesticides and herbicides. marcorubber.com

Materials Science: As monomers or additives in the creation of specialized polymers and flame-retardant materials. wikipedia.org

Research into halogenated derivatives also extends to environmental science, where the persistence and potential biological effects of such compounds are studied. For example, studies on other halogenated alkylphenol ethoxylates have explored their potential to interact with biological systems. nih.gov The investigation of these derivatives helps to build a comprehensive picture of their utility and environmental impact.

Compound Index

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrCl2O |

|---|---|

Molecular Weight |

269.95 g/mol |

IUPAC Name |

1-(2-bromoethoxy)-2,3-dichlorobenzene |

InChI |

InChI=1S/C8H7BrCl2O/c9-4-5-12-7-3-1-2-6(10)8(7)11/h1-3H,4-5H2 |

InChI Key |

VUTZYDRCILNUAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCBr |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity of 1 2 Bromoethoxy 2,3 Dichlorobenzene

Electrophilic Aromatic Substitution Reactions on the Dichlorobenzene Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring's π-electrons on a strong electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. msu.edu The rate and regioselectivity of the substitution are governed by the electronic properties of the substituents already present on the ring.

In 1-(2-bromoethoxy)-2,3-dichlorobenzene, the ring is substituted with two chlorine atoms and one bromoethoxy group.

Chlorine atoms: Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which makes the ring less nucleophilic. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the arenium ion intermediate when the attack occurs at these positions.

Bromoethoxy group (-OCH₂CH₂Br): The ether oxygen atom is a strong activating group. Its lone pairs donate significant electron density to the ring via a powerful resonance effect, making the ring more reactive towards electrophiles. This resonance effect far outweighs the inductive withdrawal of the oxygen. Like halogens, this group is also an ortho, para-director.

When multiple substituents are present, the most strongly activating group typically controls the position of the incoming electrophile. In this case, the bromoethoxy group is the dominant directing group. It directs incoming electrophiles to the ortho position (C6) and the para position (C4). The chlorine atoms also influence the regioselectivity, with the C2-chloro directing to C6 (ortho) and C5 (para), and the C3-chloro directing to C4 (para). The combined directing effects strongly favor substitution at the C4 and C6 positions. Steric hindrance from the adjacent C2-chloro and the side chain might slightly disfavor the C6 position compared to the C4 position.

Mechanistic Studies of Halogenation (e.g., Chlorination, Bromination)

Aromatic halogenation involves the substitution of a hydrogen atom on the benzene (B151609) ring with a halogen (Cl or Br). wikipedia.org The reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), to polarize the halogen molecule (e.g., Br-Br) and generate a sufficiently strong electrophile. lumenlearning.com

The mechanism proceeds as follows:

Activation of Electrophile: The Lewis acid coordinates with the halogen, making one of the halogen atoms highly electrophilic.

Nucleophilic Attack: The activated π-system of the dichlorobenzene ring attacks the electrophilic halogen, forming a resonance-stabilized arenium ion. The positive charge is delocalized, with significant stabilization provided by the ether oxygen when substitution occurs at the C4 (para) or C6 (ortho) positions.

Deprotonation: A weak base (like FeCl₄⁻) removes a proton from the carbon bearing the new halogen, restoring the aromaticity of the ring and regenerating the catalyst. msu.edu

Given the directing effects of the substituents, halogenation of this compound is predicted to yield a mixture of 1-(2-bromoethoxy)-2,3,4-trichlorobenzene and 1-(2-bromoethoxy)-2,3,6-trichlorobenzene (for chlorination) or their corresponding bromo-derivatives. The para (C4) substituted product is often favored due to reduced steric hindrance. nih.gov

| Reaction | Reagents | Predicted Major Products |

| Chlorination | Cl₂, FeCl₃ | 1-(2-Bromoethoxy)-2,3,4-trichlorobenzene, 1-(2-Bromoethoxy)-2,3,6-trichlorobenzene |

| Bromination | Br₂, FeBr₃ | 1-(2-Bromoethoxy)-4-bromo-2,3-dichlorobenzene, 1-(2-Bromoethoxy)-6-bromo-2,3-dichlorobenzene |

Investigation of Nitration and Sulfonation Pathways

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com Sulfuric acid acts as a catalyst by protonating nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The nitronium ion is then attacked by the aromatic ring in the standard EAS mechanism. For substrates like this compound, the activating bromoethoxy group directs the nitration to the C4 and C6 positions, leading to the formation of 1-(2-bromoethoxy)-2,3-dichloro-4-nitrobenzene and 1-(2-bromoethoxy)-2,3-dichloro-6-nitrobenzene.

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring. This reaction is commonly performed using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated H₂SO₄). masterorganicchemistry.com The electrophile is SO₃ (or protonated SO₃H⁺). The mechanism follows the typical EAS pathway. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by heating with dilute aqueous acid. masterorganicchemistry.com As with nitration, substitution is expected to occur primarily at the C4 and C6 positions.

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Bromoethoxy)-2,3-dichloro-4-nitrobenzene, 1-(2-Bromoethoxy)-2,3-dichloro-6-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ (SO₃, H₂SO₄) | 4-(2-Bromoethoxy)-2,3-dichlorobenzenesulfonic acid, 6-(2-Bromoethoxy)-2,3-dichlorobenzenesulfonic acid |

Friedel-Crafts Alkylation and Acylation Reactivity

Friedel-Crafts reactions create new carbon-carbon bonds at the aromatic ring. wikipedia.org

Friedel-Crafts Alkylation involves reacting the aromatic compound with an alkyl halide (R-Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The catalyst generates a carbocation electrophile (R⁺), which is then attacked by the ring. byjus.com However, this reaction has limitations: the aromatic ring must not be strongly deactivated (the presence of two chlorine atoms is deactivating, but the activating ether group should allow the reaction to proceed), and the carbocations are prone to rearrangement.

Friedel-Crafts Acylation is the reaction of an aromatic ring with an acyl chloride (RCOCl) or acid anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org This reaction forms an aryl ketone. The electrophile is a resonance-stabilized acylium ion (RCO⁺), which does not undergo rearrangement. The resulting ketone product is less reactive than the starting material, which conveniently prevents multiple acylations. organic-chemistry.org For this compound, acylation is expected to occur at the C4 and C6 positions, directed by the bromoethoxy group.

| Reaction | Reagents | Predicted Major Products |

| Friedel-Crafts Acylation (Acetylation) | CH₃COCl, AlCl₃ | 1-(4-(2-Bromoethoxy)-2,3-dichlorophenyl)ethan-1-one, 1-(6-(2-Bromoethoxy)-2,3-dichlorophenyl)ethan-1-one |

Nucleophilic Substitution Reactions Involving the Bromoethoxy Side Chain

The bromoethoxy side chain features a primary carbon atom bonded to a bromine atom. Bromide (Br⁻) is an excellent leaving group, making this site highly susceptible to nucleophilic substitution. Because the carbon is primary and unhindered, the reaction will proceed predominantly through a bimolecular (Sₙ2) mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry (though the carbon is not chiral in this case) in a single, concerted step.

Reactivity with Oxygen-Based Nucleophiles

Oxygen-containing nucleophiles, such as hydroxide (B78521), alkoxides, and water, readily react with the bromoethoxy side chain to displace the bromide ion and form new carbon-oxygen bonds.

With Hydroxide (e.g., NaOH): Reaction with sodium hydroxide would yield the corresponding alcohol, 2-(2,3-dichlorophenoxy)ethan-1-ol.

With Alkoxides (e.g., NaOCH₃): Reaction with sodium methoxide (B1231860) would result in an ether, 1-(2-methoxyethoxy)-2,3-dichlorobenzene.

With Water (Hydrolysis): While water is a weaker nucleophile, hydrolysis can occur, especially under heating, to produce the alcohol and hydrobromic acid.

| Nucleophile | Reagent Example | Predicted Product | Product Class |

| Hydroxide | NaOH | 2-(2,3-Dichlorophenoxy)ethan-1-ol | Alcohol |

| Methoxide | NaOCH₃ | 1-(2-Methoxyethoxy)-2,3-dichlorobenzene | Ether |

| Acetate | CH₃COONa | 2-(2,3-Dichlorophenoxy)ethyl acetate | Ester |

Reactivity with Nitrogen-Based Nucleophiles

Nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, are also effective in displacing the bromide from the bromoethoxy side chain, leading to the formation of various amines.

With Ammonia (NH₃): Reaction with ammonia will produce the primary amine, 2-(2,3-dichlorophenoxy)ethan-1-amine. A potential side reaction is over-alkylation, where the product amine acts as a nucleophile to react with another molecule of the starting material. Using an excess of ammonia can minimize this.

With Primary Amines (e.g., CH₃NH₂): Reaction with a primary amine like methylamine (B109427) yields a secondary amine, such as N-(2-(2,3-dichlorophenoxy)ethyl)-N-methylamine.

With Secondary Amines (e.g., (CH₃)₂NH): Reaction with a secondary amine like dimethylamine (B145610) produces a tertiary amine, such as N-(2-(2,3-dichlorophenoxy)ethyl)-N,N-dimethylamine.

| Nucleophile | Reagent Example | Predicted Product | Product Class |

| Ammonia | NH₃ | 2-(2,3-Dichlorophenoxy)ethan-1-amine | Primary Amine |

| Methylamine | CH₃NH₂ | N-(2-(2,3-Dichlorophenoxy)ethyl)-N-methylamine | Secondary Amine |

| Dimethylamine | (CH₃)₂NH | N-(2-(2,3-Dichlorophenoxy)ethyl)-N,N-dimethylamine | Tertiary Amine |

Reactions with Carbon-Based Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The reactivity of this compound with strong carbon-based nucleophiles like Grignard and organolithium reagents is primarily dictated by the presence of the primary alkyl bromide. The carbon-bromine bond in the ethoxy side-chain is significantly more susceptible to nucleophilic attack and metal-halogen exchange than the more inert carbon-chlorine bonds on the aromatic ring.

Grignard Reagents (R-MgX): When treated with an external Grignard reagent, this compound is expected to undergo a nucleophilic substitution reaction. The carbanionic carbon of the Grignard reagent will attack the electrophilic carbon atom attached to the bromine, displacing the bromide ion to form a new carbon-carbon bond. This is a standard Williamson ether synthesis-like reaction, extending the carbon chain.

Alternatively, this compound can itself be used to form a Grignard reagent. Reaction with magnesium metal in an anhydrous ether solvent would lead to the insertion of magnesium into the C-Br bond. mnstate.edu The C-Br bond is weaker and more reactive than the C-Cl bonds, ensuring selective formation of the Grignard reagent on the ethoxy side-chain. askfilo.com The resulting organometallic compound, (2-(2,3-dichlorophenoxy)ethyl)magnesium bromide, is a potent nucleophile that can be used in subsequent reactions with various electrophiles, such as aldehydes, ketones, and esters. wvu.eduwisc.eduumkc.edu

Organolithium Reagents (R-Li): Organolithium reagents are exceptionally strong bases and potent nucleophiles. nih.gov Their interaction with this compound would likely follow a similar path to Grignard reagents, favoring nucleophilic substitution at the primary alkyl bromide. This would result in the formation of a new C-C bond and the elimination of lithium bromide. Due to their high basicity, organolithium reagents could also potentially induce elimination reactions, leading to the formation of 1-(vinyloxy)-2,3-dichlorobenzene, although substitution is generally favored for primary alkyl halides. Metal-halogen exchange is another possibility, where the bromine is replaced by lithium, forming a new organolithium intermediate. uniurb.it

| Reagent Type | Reactant | Typical Conditions | Expected Major Product | Reaction Class |

|---|---|---|---|---|

| Grignard Reagent | CH₃MgBr | Anhydrous diethyl ether, room temp. | 1-(2-Propyloxy)-2,3-dichlorobenzene | Nucleophilic Substitution |

| Grignard Formation | Mg metal | Anhydrous THF, reflux | (2-(2,3-Dichlorophenoxy)ethyl)magnesium bromide | Organometallic Formation |

| Organolithium Reagent | n-BuLi | Anhydrous hexane/THF, low temp. | 1-(2-Hexyloxy)-2,3-dichlorobenzene | Nucleophilic Substitution |

Radical Reactions and Photochemical Transformations

The this compound molecule possesses bonds susceptible to homolytic cleavage under radical or photochemical conditions. The carbon-bromine bond is the weakest link in the aliphatic side chain, making it the most likely site for such reactions.

Radical Reactions: In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and heat, the C-Br bond can undergo homolysis to generate a primary alkyl radical, 2-(2,3-dichlorophenoxy)ethyl radical, and a bromine radical. This primary radical can then participate in various radical chain reactions. For instance, it could abstract a hydrogen atom from a solvent molecule, propagate a polymerization if suitable monomers are present, or couple with another radical in a termination step.

Photochemical Transformations: Exposure to ultraviolet (UV) radiation can provide the energy required to cleave the C-Br bond homolytically. This photochemical process would yield the same 2-(2,3-dichlorophenoxy)ethyl radical intermediate as in thermally initiated radical reactions. The subsequent fate of this radical would depend on the reaction medium and the presence of other reactive species. The dichlorophenyl group itself is a chromophore that can absorb UV light, but the energy is often readily transferred to weaker bonds in the molecule, such as the C-Br bond, leading to its cleavage.

| Condition | Initiator/Energy Source | Key Intermediate | Potential Outcome |

|---|---|---|---|

| Radical Reaction | AIBN, Heat (Δ) | 2-(2,3-Dichlorophenoxy)ethyl radical | Hydrogen abstraction, radical coupling |

| Photochemical Transformation | UV Light (hν) | 2-(2,3-Dichlorophenoxy)ethyl radical | Bond cleavage, subsequent radical reactions |

Rearrangement Reactions and Structural Isomerization Studies

A rearrangement reaction involves the migration of an atom or group within a molecule to yield a structural isomer of the original molecule. thermofisher.com While there is no specific literature detailing rearrangement studies on this compound, potential pathways can be considered based on general principles of organic chemistry.

Rearrangement Reactions: Rearrangements often proceed through cationic, anionic, or radical intermediates. For this compound, the formation of a primary carbocation at the side chain upon heterolytic loss of the bromide ion is energetically unfavorable. Therefore, classic carbocation rearrangements like 1,2-hydride or 1,2-alkyl shifts are unlikely under standard conditions. mvpsvktcollege.ac.in Anion-driven rearrangements, such as a Wittig or Stevens rearrangement, are not applicable to this structure. msu.edu The most plausible, though still speculative, rearrangement could occur under specific synthetic conditions designed to generate a reactive intermediate prone to molecular reorganization.

Structural Isomerization: Structural isomerism in this compound primarily relates to the substitution pattern on the benzene ring. vedantu.comdoubtnut.com The parent compound features chlorine atoms at the 2- and 3-positions. Several positional isomers exist where the two chlorine atoms and the bromoethoxy group are arranged differently around the aromatic ring. These isomers would have the same molecular formula (C₈H₇BrCl₂O) but different chemical and physical properties due to the varied electronic and steric environments of the substituents.

| Isomer Name | Substitution Pattern | Isomer Type |

|---|---|---|

| This compound | -OCH₂CH₂Br at C1, -Cl at C2, -Cl at C3 | Parent Compound |

| 1-(2-Bromoethoxy)-2,4-dichlorobenzene | -OCH₂CH₂Br at C1, -Cl at C2, -Cl at C4 | Positional Isomer |

| 1-(2-Bromoethoxy)-2,5-dichlorobenzene | -OCH₂CH₂Br at C1, -Cl at C2, -Cl at C5 | Positional Isomer |

| 1-(2-Bromoethoxy)-2,6-dichlorobenzene | -OCH₂CH₂Br at C1, -Cl at C2, -Cl at C6 | Positional Isomer |

| 1-(2-Bromoethoxy)-3,4-dichlorobenzene | -OCH₂CH₂Br at C1, -Cl at C3, -Cl at C4 | Positional Isomer |

| 1-(2-Bromoethoxy)-3,5-dichlorobenzene | -OCH₂CH₂Br at C1, -Cl at C3, -Cl at C5 | Positional Isomer |

Advanced Spectroscopic Characterization Methodologies for 1 2 Bromoethoxy 2,3 Dichlorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 1-(2-Bromoethoxy)-2,3-dichlorobenzene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms within the molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic and aliphatic protons.

The protons of the ethoxy chain are expected to appear as two triplets. The methylene (B1212753) group attached to the oxygen atom (-O-CH₂-) would be deshielded by the electronegative oxygen and would likely resonate in the downfield region, typically around 4.3 ppm. The adjacent methylene group bonded to the bromine atom (-CH₂-Br) would also be deshielded, with an expected chemical shift of approximately 3.7 ppm. The coupling between these two non-equivalent methylene groups would result in a triplet-of-triplets splitting pattern for each, with a typical vicinal coupling constant (³JHH) of about 7 Hz.

The aromatic region of the spectrum would show a more complex pattern due to the substitution on the benzene (B151609) ring. The three aromatic protons are chemically non-equivalent and would give rise to distinct signals. Based on the substituent effects, the proton at the C6 position is expected to be a doublet of doublets around 7.2 ppm. The proton at C4 would likely appear as a triplet around 7.3 ppm, and the proton at C5 is predicted to be a doublet of doublets around 7.0 ppm. The coupling constants would reflect the ortho and meta relationships between these protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -O-CH ₂- | ~4.3 | t | ~7 |

| -CH ₂-Br | ~3.7 | t | ~7 |

| Ar-H (C6) | ~7.2 | dd | J_ortho ≈ 8 Hz, J_meta ≈ 2 Hz |

| Ar-H (C4) | ~7.3 | t | J_ortho ≈ 8 Hz |

| Ar-H (C5) | ~7.0 | dd | J_ortho ≈ 8 Hz, J_meta ≈ 2 Hz |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides crucial information about the carbon framework of the molecule. The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms.

The carbon of the methylene group attached to the oxygen (-O-C H₂-) is anticipated to resonate at approximately 70 ppm. The carbon atom of the methylene group bonded to bromine (-C H₂-Br) would likely appear further upfield, around 30 ppm.

In the aromatic region, the carbon atom directly attached to the bromoethoxy group (C1) is predicted to be the most deshielded among the ring carbons, with a chemical shift around 155 ppm. The carbons bearing the chlorine atoms (C2 and C3) would also be significantly deshielded, with expected chemical shifts in the range of 130-135 ppm. The remaining aromatic carbons (C4, C5, and C6) would have chemical shifts in the typical aromatic region of 115-130 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -O-C H₂- | ~70 |

| -C H₂-Br | ~30 |

| C 1-O | ~155 |

| C 2-Cl | ~133 |

| C 3-Cl | ~131 |

| C 4 | ~128 |

| C 5 | ~125 |

| C 6 | ~118 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between the protons of the -O-CH₂- and -CH₂-Br groups, confirming their vicinal relationship. In the aromatic region, cross-peaks would be observed between adjacent protons (e.g., H4-H5, H5-H6), helping to trace the proton connectivity on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between the protons of the methylene groups and their corresponding carbon signals, as well as between each aromatic proton and its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

Correlations from the -O-CH₂- protons to the C1 carbon of the aromatic ring and the -CH₂-Br carbon.

Correlations from the aromatic protons to neighboring and more distant carbon atoms, which would be crucial for the definitive assignment of the quaternary carbons (C1, C2, and C3).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its different structural components.

C-H vibrations: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethoxy group would appear just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range. C-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

C-O stretching: The strong C-O-C stretching vibration of the ether linkage is a characteristic feature and is expected to appear in the 1270-1200 cm⁻¹ region for the aryl-alkyl ether.

C-Cl and C-Br stretching: The C-Cl stretching vibrations for the dichlorobenzene moiety are typically found in the 800-600 cm⁻¹ range. The C-Br stretching vibration of the bromoethyl group is expected at lower wavenumbers, generally in the 650-500 cm⁻¹ region.

Aromatic C=C stretching: The stretching vibrations of the benzene ring are expected to produce characteristic bands in the 1600-1450 cm⁻¹ region.

Predicted IR and Raman Band Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H stretch | 3100-3000 | Medium | Medium |

| Aliphatic C-H stretch | 2980-2850 | Medium | Medium |

| Aromatic C=C stretch | 1600-1450 | Medium to Strong | Strong |

| C-O-C stretch (aryl-alkyl) | 1270-1200 | Strong | Medium |

| C-Cl stretch | 800-600 | Strong | Strong |

| C-Br stretch | 650-500 | Strong | Strong |

The bromoethoxy side chain of this compound possesses conformational flexibility due to rotation around the C-C and C-O single bonds. Different conformers (e.g., gauche and anti) may coexist in solution or in the solid state.

Vibrational spectroscopy can be a sensitive probe for conformational isomers, as different conformers can exhibit slightly different vibrational frequencies. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify bands corresponding to specific conformers and to study the thermodynamics of the conformational equilibrium.

Furthermore, intermolecular interactions, such as dipole-dipole interactions arising from the polar C-Cl, C-Br, and C-O bonds, can influence the vibrational frequencies and band shapes. In the solid state, crystal packing effects can lead to the splitting of certain vibrational bands. A detailed analysis of the IR and Raman spectra can thus provide insights into the solid-state structure and intermolecular forces.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. Furthermore, fragmentation analysis provides a roadmap to its structural components.

High-resolution mass spectrometry (HRMS) is critical for determining the precise mass of the molecular ion, which in turn allows for the unambiguous confirmation of its elemental formula. The chemical formula for this compound is C₈H₇BrCl₂O. The exact mass is calculated by summing the masses of the most abundant isotopes of each element.

The calculated monoisotopic mass serves as a key parameter for the identification of the compound in complex mixtures with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₈H₇BrCl₂O |

| Calculated Monoisotopic Mass | 267.9155 Da |

| Charge | +1 |

| Species | [M+H]⁺ |

This table is interactive. You can sort and filter the data.

The primary fragmentation is expected to occur at the ether linkage, which is the most labile bond in the molecule. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-O bond of the ether can lead to the formation of a 2,3-dichlorophenoxy radical and a bromoethoxy cation, or a 2,3-dichlorophenoxide ion and a bromoethyl cation.

Loss of the bromoethoxy group: A common fragmentation pathway would involve the cleavage of the bond between the aromatic ring and the ether oxygen, leading to the formation of a 2,3-dichlorophenol (B42519) ion and the loss of a bromoethene molecule.

Fragmentation of the bromoethoxy chain: The side chain can undergo fragmentation, for instance, by losing a bromine radical, which would result in an ion with a mass corresponding to the [M-Br]⁺ fragment.

Ring fragmentation: The dichlorophenyl ring itself can fragment, although this typically requires higher energy and results in smaller charged species.

A proposed fragmentation scheme is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| 267.9155 | 160.9582 | C₂H₄Br | 2,3-dichlorophenoxide ion |

| 267.9155 | 188.9479 | C₂H₄O | 1-bromo-2,3-dichlorobenzene (B155788) ion |

| 267.9155 | 145.9763 | BrCH₂CHO | 2,3-dichlorophenyl ion |

| 188.9479 | 109.9869 | Br | 2,3-dichlorophenylacetylene ion |

This table is interactive. You can sort and filter the data.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information for a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

As of the current literature survey, a crystal structure for this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD). The CSD is the world's repository for small-molecule organic and metal-organic crystal structures. re3data.orgfairsharing.org

Theoretical Studies and Computational Chemistry of 1 2 Bromoethoxy 2,3 Dichlorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry for predicting molecular geometries, energies, and other properties. A DFT study of 1-(2-Bromoethoxy)-2,3-dichlorobenzene would provide fundamental insights into its stability and reactivity. The process would begin with a geometry optimization to find the lowest energy conformation of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors could be calculated to quantify the molecule's chemical behavior.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of polarizability and reactivity. |

These descriptors would help in understanding the molecule's potential role in chemical reactions, for instance, as an electrophile or a nucleophile.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a hypothetical MEP map of This compound , one would expect to see negative potential (typically colored red or yellow) around the electronegative chlorine and oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would likely be found around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is a key factor in understanding molecular stability and reactivity. For This compound , NBO analysis would quantify the hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and halogen atoms into the antibonding orbitals of the benzene (B151609) ring. This analysis would provide quantitative data on charge transfer and the stability imparted by these interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations are typically performed on a single molecule in the gas phase, molecular dynamics (MD) simulations can explore the conformational flexibility of This compound and the influence of a solvent. The bromoethoxy side chain can rotate around several bonds, leading to multiple possible conformations. MD simulations would track the atomic movements over time, revealing the most stable conformations and the energy barriers between them.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry can predict various spectroscopic properties with a high degree of accuracy. For This compound , these would include:

Nuclear Magnetic Resonance (NMR): Calculation of 1H and 13C chemical shifts. These theoretical values are often used to aid in the interpretation of experimental NMR spectra.

Infrared (IR) and Raman Spectroscopy: Prediction of vibrational frequencies and intensities. This would help in assigning the peaks in an experimental IR or Raman spectrum to specific molecular vibrations.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) could be used to calculate the electronic transitions and predict the absorption wavelengths in the UV-visible spectrum.

Quantitative Structure-Activity Relationship (QSAR) Studies (focused on structural features and chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. If a series of related compounds were synthesized and their reactivity tested, a QSAR model could be developed. For This compound , various calculated molecular descriptors (such as those from DFT) could be used as independent variables in a QSAR study. This could include descriptors related to:

Electronic properties: HOMO/LUMO energies, dipole moment, partial atomic charges.

Steric properties: Molecular volume, surface area.

Topological properties: Connectivity indices.

Such a study would allow for the prediction of the reactivity of new, unsynthesized analogs and provide insights into the structural features that are most important for a particular chemical transformation.

Applications of 1 2 Bromoethoxy 2,3 Dichlorobenzene in Advanced Chemical Synthesis and Materials Science Research

Strategic Role as a Key Synthetic Intermediate in Organic Synthesis

The inherent reactivity of its distinct functional groups—the bromoethyl ether and the dichlorophenyl ring—makes 1-(2-Bromoethoxy)-2,3-dichlorobenzene a valuable precursor in multi-step organic syntheses.

The bromoethoxy moiety of this compound is primed for intramolecular cyclization reactions to form heterocyclic structures, most notably benzofurans. This transformation can be achieved through various synthetic strategies. For instance, intramolecular Heck-type reactions or other palladium-catalyzed cyclizations could be employed. The process would involve the formation of a five-membered ring, yielding substituted benzofuran (B130515) derivatives. These scaffolds are of considerable interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.

Another potential route to heterocyclic systems involves the initial conversion of the bromoethoxy group to a more reactive intermediate. For example, reaction with a suitable nucleophile could introduce a side chain capable of subsequent cyclization onto the dichlorinated aromatic ring. The presence of two chlorine atoms on the benzene (B151609) ring also offers the possibility of forming more complex fused heterocyclic systems through sequential reactions.

A plausible synthetic pathway to a benzofuran derivative is outlined below:

| Reactant | Reagents and Conditions | Product |

| This compound | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 4,5-Dichlorobenzofuran (via intramolecular cyclization) |

The dichlorobenzene ring of this compound is amenable to various functionalization reactions, particularly palladium-catalyzed cross-coupling reactions. nobelprize.orglibretexts.orgsigmaaldrich.com These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the selective introduction of new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. The differential reactivity of the two chlorine atoms, influenced by their electronic and steric environment, could potentially allow for regioselective functionalization. This would enable the synthesis of a diverse array of multifunctionalized aromatic compounds with precise substitution patterns.

Furthermore, the bromoethoxy side chain can be modified either before or after the functionalization of the aromatic ring, adding another layer of synthetic versatility. For example, the bromine atom can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce new functional groups. bloomtechz.com

Derivatization Strategies for Chemical Library Generation and Diversification

The dual reactivity of this compound makes it an ideal starting material for the generation of chemical libraries for drug discovery and other applications.

The bromoethoxy and dichlorophenyl moieties can be subjected to a wide range of functional group interconversions. The bromine atom of the ethoxy chain can be readily substituted by other functional groups through nucleophilic substitution reactions. bloomtechz.com This allows for the introduction of amides, esters, ethers, and other functionalities.

Simultaneously, the chlorine atoms on the aromatic ring can be targeted for modification. Nucleophilic aromatic substitution (SNAr) reactions, although typically requiring harsh conditions for unactivated aryl halides, could be facilitated by the presence of certain activating groups introduced through derivatization. libretexts.orgmsu.edu More commonly, palladium-catalyzed cross-coupling reactions offer a milder and more versatile approach to modify the aromatic core. nih.gov

A summary of potential functional group interconversions is presented in the table below:

| Starting Moiety | Reaction Type | Reagents | Resulting Functional Group |

| -OCH₂CH₂Br | Nucleophilic Substitution | R-NH₂, R-OH, R-SH | -OCH₂CH₂-NHR, -OCH₂CH₂-OR, -OCH₂CH₂-SR |

| -Cl (on benzene ring) | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | -Ar |

| -Cl (on benzene ring) | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Ligand, Base | -NR₂ |

| -Cl (on benzene ring) | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu catalyst, Base | -C≡C-R |

The ability to independently or sequentially modify both the side chain and the aromatic ring of this compound provides a powerful tool for structure-activity relationship (SAR) studies. By systematically altering the substituents at various positions, chemists can probe the structural requirements for a desired biological activity or material property. For instance, in a drug discovery program, a library of analogs could be synthesized where the nature of the substituent on the ethoxy chain is varied, while the dichlorophenyl core remains constant, and vice versa. This systematic approach allows for the elucidation of key pharmacophoric features and the optimization of lead compounds. The differential effects of substituents on properties like lipophilicity, electronic distribution, and steric bulk can be correlated with observed activity. nih.gov

Exploration in Materials Science for Polymer and Advanced Material Precursors

The dichlorinated aromatic structure of this compound suggests its potential as a monomer or precursor in the synthesis of advanced polymers and materials.

Dichlorinated aromatic compounds are known to be used in the synthesis of high-performance polymers such as poly(ether ketone)s and other aromatic polyethers. acs.orgmdpi.com These materials are often characterized by their high thermal stability, chemical resistance, and excellent mechanical properties. The this compound could potentially be used in nickel-catalyzed coupling polymerizations or other polycondensation reactions to create novel polymer backbones. acs.org The ether linkage in the side chain could impart a degree of flexibility to the resulting polymer, potentially influencing its physical properties.

Furthermore, the bromoethoxy group offers a reactive handle for post-polymerization modification. This would allow for the synthesis of functional polymers with tailored properties. For example, the bromine could be replaced with cross-linkable groups, moieties that enhance solubility, or functional units for sensing applications. The ability to introduce specific functionalities onto a robust polymer backbone is a highly desirable feature in the design of advanced materials.

Monomer for Functional Polymer Synthesis

Functional polymers, which possess specific chemical or physical properties, are at the forefront of materials science research. The bromoethoxy group in this compound can serve as a reactive handle for polymerization reactions. For instance, it could be converted to other functional groups, such as an azide (B81097) or an alkyne, which are commonly used in "click chemistry" to build complex polymer architectures. The dichlorobenzene unit would then be incorporated into the polymer backbone, influencing its thermal stability, solubility, and electronic properties.

Table 1: Potential Functional Polymers Derived from this compound

| Polymer Type | Potential Synthetic Route | Potential Properties and Applications |

| Polyethers | Williamson ether synthesis | Enhanced thermal stability, flame retardancy, use in engineering plastics. |

| Poly(ether-ketone)s | Nucleophilic aromatic substitution | High-performance thermoplastics with excellent mechanical strength and chemical resistance. |

| Functionalized Polystyrenes | Grafting onto polystyrene backbone | Modification of surface properties, introduction of specific functionalities for sensing or catalysis. |

Components for Liquid Crystalline Materials Development

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The rigid dichlorobenzene core of this compound could act as a mesogenic unit, which is a key component for inducing liquid crystalline phases. The bromoethoxy tail could be modified to introduce different functionalities or to link to other mesogenic groups, thereby influencing the type of liquid crystalline phase (e.g., nematic, smectic) and the transition temperatures.

Table 2: Hypothetical Liquid Crystalline Structures Incorporating the 2,3-Dichlorophenyl Ether Moiety

| Liquid Crystal Core Structure | Potential Modification of the Ethoxy Side Chain | Expected Mesophase | Potential Application |

| Biphenyl-based | Esterification with a long-chain carboxylic acid | Nematic, Smectic | Display technologies |

| Schiff base-based | Reaction with an amino-functionalized mesogen | Smectic | Optical switching devices |

| Phenyl benzoate-based | Etherification with a phenolic mesogen | Nematic | Sensors |

Utility in Agrochemical Research as a Building Block for Novel Candidates

Halogenated aromatic compounds are a cornerstone in the development of many pesticides and herbicides. The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with unique modes of action or improved efficacy. The bromoethoxy group offers a site for chemical modification to fine-tune the biological activity and environmental persistence of the resulting compounds. Research in this area would involve synthesizing a library of derivatives and screening them for activity against various pests and weeds.

Contribution to Medicinal Chemistry Research as a Building Block for Novel Therapeutic Agents

In medicinal chemistry, the dichlorobenzene moiety is a common feature in many drug molecules, where the chlorine atoms can influence the compound's binding affinity to biological targets and its metabolic stability. The bromoethoxy side chain of this compound provides a flexible linker that can be used to attach other pharmacologically active groups. This strategy is often employed in drug discovery to create bifunctional molecules or to optimize the pharmacokinetic properties of a lead compound. The synthesis of novel therapeutic agents would involve reacting the bromoethoxy group with various nucleophiles to introduce diverse functionalities.

Analytical Method Development and Characterization Advancement for 1 2 Bromoethoxy 2,3 Dichlorobenzene

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone for separating and quantifying 1-(2-Bromoethoxy)-2,3-dichlorobenzene from reaction mixtures, starting materials, and potential byproducts. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose, with method development tailored to the compound's specific properties.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Optimization

Gas Chromatography (GC): Given its volatility, GC is an excellent technique for the analysis of this compound. Optimization focuses on achieving sharp peaks and good resolution from related impurities. A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is typically effective for separating halogenated aromatic compounds. oup.comnih.gov The injector and detector temperatures must be high enough to prevent condensation, while the oven temperature program is optimized to ensure separation from both more and less volatile components. An electron capture detector (ECD) is particularly sensitive to halogenated compounds and would be suitable for trace-level analysis. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is also well-suited for analyzing this compound. shodex.com A C18 column is a common choice for separating non-polar to moderately polar organic molecules. rsc.orgacs.org The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, is a critical parameter. shodex.comfishersci.ca Gradient elution, where the solvent composition is changed during the run, is often employed to achieve optimal separation of a wide range of components. Detection is commonly performed using a UV detector, set at a wavelength where the benzene (B151609) ring exhibits strong absorbance.

The following table outlines hypothetical starting parameters for method development, based on established practices for similar halogenated aromatic ethers. oup.comrsc.orgshimadzu.comwur.nl

Hyphenated Techniques: GC-MS and LC-MS for Comprehensive Analysis

For unambiguous identification, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. chromatographyonline.com As the separated components elute from the GC column, they are ionized, typically by electron impact (EI). The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure of this compound and identify unknown impurities. miamioh.eduwhitman.edu The presence of one bromine and two chlorine atoms creates a characteristic isotopic pattern in the molecular ion and its fragments, which is a powerful tool for confirmation. miamioh.edu Key fragmentation pathways would likely involve cleavage of the ether bond and loss of the bromoethoxy side chain. miamioh.edulibretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an alternative that is particularly useful for less volatile or thermally sensitive compounds. nih.govresearchgate.net Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used. acs.org These methods often result in less fragmentation and a more prominent molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), which aids in determining the molecular weight. nih.gov The characteristic isotopic signature from the three halogen atoms remains a key identifier.

The table below presents predicted mass spectrometric data for this compound, which is essential for its identification.

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transition and Thermal Behavior Studies

Thermal analysis techniques are vital for understanding the physical properties and stability of this compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and identify any phase transitions of the compound. A sharp melting peak on a DSC thermogram indicates a pure crystalline substance. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This analysis provides information on the thermal stability and decomposition profile of the compound. For this compound, the TGA curve would show the temperature at which significant mass loss begins, indicating the onset of thermal decomposition. The presence of halogen substituents can influence the thermal stability of aromatic compounds. ijcrt.orglongdom.org

The following table summarizes the expected thermal properties based on analyses of structurally related compounds. nih.govresearchgate.net

Development of Advanced Spectroscopic Probes for in situ Reaction Monitoring

The development of advanced spectroscopic probes allows for real-time, in situ monitoring of chemical reactions, providing valuable kinetic and mechanistic data without the need for sampling. youtube.com For the synthesis of this compound, which would likely involve the Williamson ether synthesis from 2,3-dichlorophenol (B42519) and a bromo-ethoxylating agent, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful. mt.comxjtu.edu.cnmt.com

An in situ FTIR probe, such as a ReactIR™ system, can be immersed directly into the reaction vessel. mt.comspecac.com The progress of the synthesis could be monitored by tracking the disappearance of the characteristic broad O-H stretching band of the 2,3-dichlorophenol reactant and the simultaneous appearance of the C-O-C ether stretching bands of the product. youtube.commt.com This real-time data allows for precise determination of reaction completion and can help identify the formation of any transient intermediates. youtube.com

Similarly, Raman spectroscopy, which is insensitive to water and offers excellent spectral resolution for aromatic ring vibrations, can be used. irdg.orgspectroscopyonline.comnih.govsemanticscholar.org A fiber-optic probe can monitor changes in the vibrational modes of the aromatic ring as the hydroxyl group is converted to the bromoethoxy ether, providing complementary information to FTIR. irdg.orgspectroscopyonline.comnih.gov This level of process analytical technology (PAT) is invaluable for optimizing reaction conditions, improving yield, and ensuring process safety and consistency.

Environmental Chemical Research on Halogenated Aromatics and Their Derivatives, Including 1 2 Bromoethoxy 2,3 Dichlorobenzene

Pathways of Environmental Degradation and Transformation

The environmental fate of 1-(2-Bromoethoxy)-2,3-dichlorobenzene, a halogenated aromatic ether, is governed by a combination of biotic and abiotic degradation processes. While specific studies on this compound are limited, its structural components—a dichlorinated benzene (B151609) ring and a bromoethoxy group—suggest several potential degradation pathways based on research of similar chemical structures. Halogenated compounds are noted for their persistence in the environment, often due to their resistance to breakdown by soil bacteria. ncert.nic.in

Biodegradation: The primary route for the breakdown of many chlorinated aromatic compounds in the environment is microbial degradation. ethz.ch Microorganisms, particularly bacteria, can utilize these compounds as a source of carbon and energy. ethz.ch For dichlorobenzenes, aerobic biodegradation often begins with a dioxygenase enzyme attacking the aromatic ring to form a dihydrodiol. nih.govnih.gov This is followed by dehydrogenation to a dichlorocatechol. nih.govnih.gov Subsequent ortho or meta ring cleavage of the catechol derivative leads to the formation of intermediates that can enter central metabolic pathways. nih.govtandfonline.com

In the case of this compound, a plausible initial step is the cleavage of the ether bond, which would yield 2,3-dichlorophenol (B42519) and 2-bromoethanol (B42945). The resulting 2,3-dichlorophenol would then be susceptible to further microbial degradation. Alternatively, microorganisms could initiate degradation on the aromatic ring, similar to dichlorobenzenes, leading to hydroxylated intermediates prior to ring cleavage.

Under anaerobic conditions, reductive dechlorination is a significant degradation pathway for chlorinated benzenes. ethz.ch This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. This would transform the dichlorobenzene moiety into monochlorobenzene and eventually benzene. ethz.ch

Abiotic Degradation: Photodegradation in the atmosphere or surface waters could also contribute to the transformation of this compound. The absorption of UV radiation can lead to the cleavage of carbon-halogen or carbon-oxygen bonds, initiating a series of radical reactions. However, the significance of photodegradation would depend on environmental factors such as sunlight intensity and the presence of photosensitizing agents.

Hydrolysis of the bromoethoxy group is another possible abiotic degradation pathway, although likely to be a slower process compared to biodegradation. This would result in the formation of 2-(2,3-dichlorophenoxy)ethanol (B12211357) and hydrobromic acid.

Identification and Characterization of Transformation Products and Metabolites

Based on the predicted degradation pathways, a number of transformation products and metabolites of this compound can be anticipated. The identification of these products is crucial for understanding the environmental risk associated with the parent compound, as some metabolites may be more toxic or persistent.

Products of Ether Cleavage and Aromatic Ring Degradation: Microbial cleavage of the ether linkage is a common metabolic pathway for aromatic ethers. This would result in the formation of 2,3-dichlorophenol and 2-bromoethanol . 2,3-dichlorophenol is a known environmental contaminant and is subject to further biodegradation.

Following the degradation pathway of dichlorobenzenes, the microbial oxidation of the aromatic ring of this compound would likely produce hydroxylated intermediates. For instance, dioxygenase attack could lead to the formation of 3,4-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene derivatives, which would then be aromatized to form 3,4-dichlorocatechol or other dichlorocatechol isomers. nih.gov Subsequent enzymatic ring cleavage of these catechols would produce muconic acid derivatives, such as 2,3-dichloro-cis,cis-muconate . nih.gov

Products of Reductive Dechlorination: Under anaerobic conditions, the stepwise removal of chlorine atoms from the dichlorobenzene ring would lead to the formation of monochlorinated and ultimately non-chlorinated aromatic compounds. Potential metabolites include 1-(2-bromoethoxy)-2-chlorobenzene , 1-(2-bromoethoxy)-3-chlorobenzene , and 1-(2-bromoethoxy)benzene .

The table below summarizes the potential transformation products and their likely degradation pathways.

| Transformation Product | Potential Degradation Pathway |

| 2,3-Dichlorophenol | Biodegradation (Ether Cleavage) |

| 2-Bromoethanol | Biodegradation (Ether Cleavage) |

| 3,4-Dichlorocatechol | Biodegradation (Aromatic Ring Oxidation) |

| 2,3-Dichloro-cis,cis-muconate | Biodegradation (Ring Cleavage) |

| 1-(2-Bromoethoxy)-2-chlorobenzene | Anaerobic Reductive Dechlorination |

| 1-(2-Bromoethoxy)-3-chlorobenzene | Anaerobic Reductive Dechlorination |

| 1-(2-Bromoethoxy)benzene | Anaerobic Reductive Dechlorination |

Development of Advanced Analytical Techniques for Environmental Detection

The detection and quantification of this compound and its transformation products in environmental matrices such as water, soil, and air require sensitive and selective analytical methods. Given its expected semi-volatile nature, gas chromatography (GC) coupled with various detectors is the most suitable technique. nih.gov

Sample Preparation: Effective extraction and concentration of the target analytes from the environmental matrix are critical for achieving low detection limits. For water samples, methods such as purge and trap (P&T) or liquid-liquid extraction (LLE) with a suitable organic solvent would be appropriate. nih.govenv.go.jp For solid samples like soil and sediment, Soxhlet extraction or ultrasonic extraction can be employed. env.go.jp

Analytical Instrumentation: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of organic micropollutants. nih.gov The mass spectrometer provides definitive identification based on the mass spectrum of the compound and its fragments. For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be utilized.

For routine monitoring where high sensitivity is required, gas chromatography with an electron capture detector (GC-ECD) is a viable option, as ECD is highly sensitive to halogenated compounds. cdc.gov However, it does not provide the same level of structural confirmation as MS.

The table below outlines the recommended analytical techniques for the detection of this compound in different environmental samples.

| Environmental Matrix | Sample Preparation Technique | Analytical Method |

| Water | Purge and Trap (P&T), Liquid-Liquid Extraction (LLE) | GC-MS, GC-MS/MS, GC-ECD |

| Soil/Sediment | Soxhlet Extraction, Ultrasonic Extraction | GC-MS, GC-MS/MS |

| Air | Adsorption on solid sorbents followed by thermal desorption | GC-MS, GC-MS/MS |

The development of these analytical methods will be crucial for monitoring the environmental occurrence and fate of this compound and for assessing the effectiveness of any potential remediation strategies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-Bromoethoxy)-2,3-dichlorobenzene, and what factors influence reaction yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,3-dichlorophenol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or acetonitrile. The reaction temperature (60–80°C) and stoichiometric ratio of reagents are critical for maximizing yield . Alternative routes may employ Williamson ether synthesis, where a bromoethylating agent reacts with a pre-formed phenoxide intermediate . Purification often involves column chromatography or recrystallization from ethanol/water mixtures to remove unreacted starting materials .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the bromoethoxy chain (δ ~3.7–4.3 ppm for CH₂Br and OCH₂) and aromatic chlorine substituents .

- HPLC : Retention time analysis under reverse-phase conditions (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- Mass Spectrometry : High-resolution LCMS or GC-MS to validate the molecular ion peak (m/z ~279–281 for [M+H]⁺) and isotopic pattern consistent with bromine .

Q. What are the key safety considerations when handling this compound in the laboratory?

- Methodological Answer : The bromoethoxy group and aromatic chlorines pose hazards:

- Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Acute toxicity data suggest LD₅₀ > 200 mg/kg (oral, rat) .

- Reactivity : Avoid strong oxidizing agents (e.g., HNO₃) to prevent decomposition into toxic byproducts like hydrogen bromide or chlorinated dioxins .

- Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the bromoethyl group .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine substituents (meta and para to the bromoethoxy group) deactivate the ring, directing electrophilic substitution to the ortho position relative to the ether oxygen. This electronic effect enhances stability in Suzuki-Miyaura couplings but may require palladium catalysts with strong oxidative addition capacity (e.g., Pd(dppf)Cl₂) for efficient aryl-bromide activation. DFT calculations can model charge distribution to predict reactive sites .

Q. What strategies can resolve contradictions in reported reaction outcomes for nucleophilic substitutions involving this compound?

- Methodological Answer : Discrepancies in product ratios (e.g., SN2 vs. SN1 pathways) often arise from solvent polarity, temperature, or counterion effects. For example:

- Polar Solvents (DMF, DMSO) : Favor SN2 mechanisms, producing inversion products.

- Protic Solvents (MeOH, H₂O) : Promote SN1 pathways, leading to racemization or elimination byproducts.

- Additives : Crown ethers (e.g., 18-crown-6) can enhance nucleophilicity in low-polarity solvents by complexing potassium ions . Systematic kinetic studies under controlled conditions are recommended to isolate variables .

Q. How can this compound be leveraged in the design of enzyme inhibitors or receptor antagonists?

- Methodological Answer : The bromoethoxy group serves as a versatile handle for functionalization. For example:

- Medicinal Chemistry : Coupling with heterocyclic amines (e.g., pyrimidines) via Buchwald-Hartwig amination yields potential kinase inhibitors. The chlorine atoms enhance lipophilicity and target binding, as seen in analogs targeting β-secretase (BACE1) for Alzheimer’s disease .

- Bioconjugation : Thiol- or amine-reactive probes (e.g., maleimide derivatives) can be synthesized for labeling biomolecules in fluorescence-based assays .

Q. What computational methods are effective for predicting the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and predict activation energies for substitution or coupling reactions. Molecular docking simulations (AutoDock Vina) are useful for studying interactions with biological targets like P2X7 receptors, where steric clashes with the dichlorobenzene moiety may influence binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.